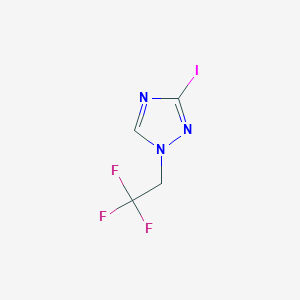
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole (3-iodo-TFET) is an organofluorine compound that has recently been studied for its use in a variety of scientific research applications. It is a member of the triazole family, which is a class of nitrogen-containing heterocyclic compounds that are commonly used as ligands in coordination chemistry. 3-iodo-TFET has been found to exhibit interesting properties that make it a promising candidate for use in a variety of scientific research applications, such as drug design and development, catalysis, and materials science. In
科学研究应用
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has a wide range of potential scientific research applications, including drug design and development, catalysis, and materials science. In drug design and development, 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be used as a ligand to bind to various drug targets, such as enzymes and receptors, to modulate their activity. In catalysis, 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be used as a catalyst to promote the formation of desired products in chemical reactions. In materials science, 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be used to create new materials with desirable properties, such as enhanced strength, conductivity, and flexibility.
作用机制
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole acts as a ligand in coordination chemistry, which means that it binds to metal ions to form coordination complexes. The coordination complexes formed by 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole have been found to exhibit interesting properties, such as enhanced reactivity and selectivity, which can be exploited for a variety of scientific research applications.
Biochemical and Physiological Effects
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other xenobiotics in the body. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has been found to bind to and activate the receptor PPAR-γ, which is involved in the regulation of glucose homeostasis and lipid metabolism.
实验室实验的优点和局限性
The use of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole in scientific research applications has a number of advantages. It is relatively easy to synthesize and purify, and it has been found to be highly stable under a variety of conditions. Additionally, its coordination complexes have been found to exhibit interesting properties that can be exploited for a variety of research applications. However, there are also some limitations to the use of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole in lab experiments. For example, it is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, its coordination complexes can be difficult to isolate and purify.
未来方向
There are a number of potential future directions for the use of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole in scientific research applications. For example, it could be used to create new materials with desirable properties, such as enhanced strength, conductivity, and flexibility. Additionally, it could be used in drug design and development to create new drugs with improved efficacy and safety profiles. It could also be used to develop new catalysts for the formation of desired products in chemical reactions. Finally, it could be used to explore the biochemical and physiological effects of coordination complexes to better understand the mechanisms of action of drugs and other xenobiotics.
合成方法
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be synthesized through a two-step process. The first step involves the reaction of trifluoroacetic acid and 1-bromo-2,2,2-trifluoroethyl iodide to form 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole. This reaction occurs in the presence of a base such as potassium carbonate, and is typically carried out in an organic solvent such as dichloromethane. The second step involves the purification of the 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole from the reaction mixture, which can be done by recrystallization or column chromatography.
属性
IUPAC Name |
3-iodo-1-(2,2,2-trifluoroethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3IN3/c5-4(6,7)1-11-2-9-3(8)10-11/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTMYKSZRWDKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)

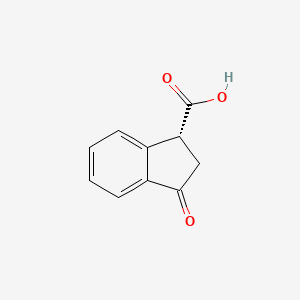
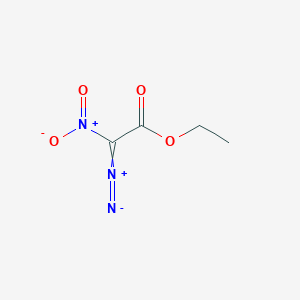
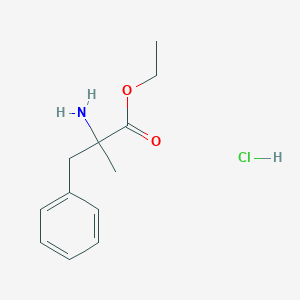
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)


![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)
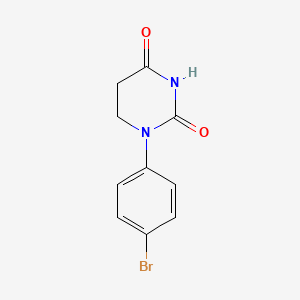

![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)